molecular formula C14H23N3O3S B2745471 N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide CAS No. 1209628-22-7

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide

Cat. No. B2745471
M. Wt: 313.42
InChI Key: VOTKAAJJPHWZCI-UHFFFAOYSA-N
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Description

“N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

The synthesis of compounds bearing the (4-methoxyphenyl)piperazine moiety has been reported in several studies . For instance, a study reported the synthesis of compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . Another study reported the synthesis of a novel Mannich derivative with promising antibacterial activity .


Molecular Structure Analysis

The molecular structure of “N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide” has been analyzed in several studies . For example, a study reported the crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium salts . Another study reported the protective effects of a piperazine derivative against Aluminium-Induced Neurotoxicity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide” have been analyzed in several studies . For example, a study reported the spectroscopic characterization, electronic properties, and biological activity of the compound . Another study reported the product’s structure assigned by HRMS, IR, 1H, and 13C NMR experiments .

Scientific Research Applications

Sulfomethylation of Piperazines

The sulfomethylation of piperazine compounds, including derivatives similar to N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide, offers a pathway to create mixed-side-chain macrocyclic chelates. This process involves reacting piperazines with formaldehyde bisulfite in an aqueous medium across various pH levels. The pH significantly influences the number of methanesulfonate groups introduced into the macrocycles. At neutral pH, disubstituted products are predominantly formed, and these sulfomethylated products serve as precursors for various derivatives, including acetates, phosphonates, and phosphinates. Such derivatization enables further chemical modifications, making these compounds versatile for various scientific applications, particularly in creating chelating agents for bioconjugation and imaging studies (van Westrenen & Sherry, 1992).

Synthesis of Piperazine Derivatives as Serotonin Receptor Antagonists

In the development of 5-HT receptor antagonists, a series of 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene sulfonamides and related compounds were synthesized and evaluated. These compounds, which share structural similarities with N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide, demonstrated significant inhibitory activity against the 5-HT7 receptor, with IC50 values ranging from 12-580nM. This research highlights the potential therapeutic applications of piperazine derivatives in treating conditions related to serotonin receptor dysregulation (Yoon et al., 2008).

Radiolabeled Piperazines for Neuroimaging

The use of radiolabeled piperazine derivatives, such as [(18)F]FCWAY, which is structurally related to N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide, has been explored in clinical human studies as a serotonin 5-HT(1A) receptor ligand. These compounds are synthesized using specific precursors and optimized conditions to achieve high radiochemical yield and purity. Such radiolabeled compounds are crucial in neuroimaging, allowing for the non-invasive study of receptor distribution and density in the brain, contributing to our understanding of various neurological and psychiatric conditions (Vuong et al., 2007).

Antioxidant Properties for Age-Related Diseases

Research into N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogs, which share a core structure with N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide, has revealed their potential as multifunctional antioxidants. These compounds, particularly those with a free radical scavenger group, have shown efficacy in protecting human lens epithelial, retinal pigmented epithelial, and hippocampal astrocyte cell lines against oxidative stress. This property positions them as promising candidates for preventing and treating age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) (Jin et al., 2010).

properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S/c1-20-14-5-3-13(4-6-14)17-11-9-16(10-12-17)8-7-15-21(2,18)19/h3-6,15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTKAAJJPHWZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide

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